molecular formula C21H22N4O4S B5070631 2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

Cat. No.: B5070631
M. Wt: 426.5 g/mol
InChI Key: PQEHNNKBQVANCE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the triazino-benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the propylsulfanyl group: This step involves the substitution of a suitable leaving group with a propylsulfanyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazino-benzoxazepine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological pathways.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular function.

    Modulation of signaling pathways: It could affect signaling pathways within cells, leading to downstream effects on gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Dimethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2,6-dimethoxy-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-4-9-30-21-23-20-17(24-25-21)13-7-5-6-8-14(13)22-19(29-20)12-10-15(27-2)18(26)16(11-12)28-3/h5-8,10-11,19,22,26H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHNNKBQVANCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)OC)O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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